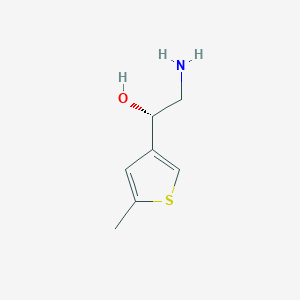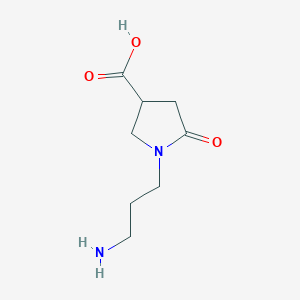amine](/img/structure/B13302402.png)
[(2-Tert-butyl-1,3-thiazol-5-YL)methyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Tert-butyl-1,3-thiazol-5-YL)methylamine is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules, including vitamins and drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Tert-butyl-1,3-thiazol-5-YL)methylamine typically involves the reaction of 2-tert-butyl-1,3-thiazole with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C . The reaction proceeds through nucleophilic substitution, where the methylamine attacks the thiazole ring, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of (2-Tert-butyl-1,3-thiazol-5-YL)methylamine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Tert-butyl-1,3-thiazol-5-YL)methylamine undergoes various chemical reactions, including:
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions are conducted in solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Tert-butyl-1,3-thiazol-5-YL)methylamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (2-Tert-butyl-1,3-thiazol-5-YL)methylamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity . The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: Known for its anticancer properties and used in drug discovery.
4-Benzyl-1,3-thiazole: Investigated for its potential as an anti-inflammatory agent.
Thiazole derivatives: Various derivatives have been studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Uniqueness
(2-Tert-butyl-1,3-thiazol-5-YL)methylamine is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and the methylamine moiety enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9H16N2S |
|---|---|
Molekulargewicht |
184.30 g/mol |
IUPAC-Name |
1-(2-tert-butyl-1,3-thiazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H16N2S/c1-9(2,3)8-11-6-7(12-8)5-10-4/h6,10H,5H2,1-4H3 |
InChI-Schlüssel |
YLHGUHBNSLALEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC=C(S1)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


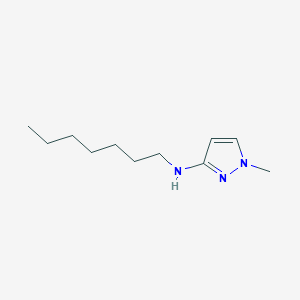

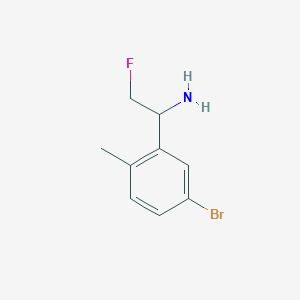
![5-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13302341.png)
![tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate](/img/structure/B13302347.png)
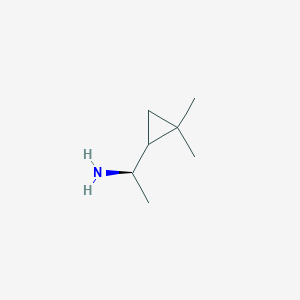
![5-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde](/img/structure/B13302351.png)
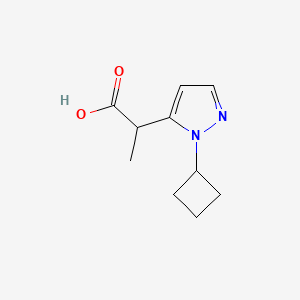

![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13302373.png)
![4-Chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13302381.png)
![Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13302385.png)
